molecular formula C22H27NO2 B5038129 N-(1-methyl-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(1-methyl-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B5038129
M. Wt: 337.5 g/mol
InChI Key: JFGNKFXGCXHFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, commonly known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MPP is a derivative of the opioid receptor antagonist, naltrexone, and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

MPP acts as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. It also exhibits activity at the delta-opioid receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
MPP has been found to exhibit analgesic effects in animal models of pain, suggesting that it may be useful in the treatment of chronic pain conditions. It has also been found to exhibit anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPP has been found to exhibit neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using MPP in lab experiments is that it has been well-characterized and its mechanism of action is relatively well-understood. Additionally, MPP has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various disease processes. However, one limitation of using MPP in lab experiments is that it may exhibit off-target effects at other opioid receptors, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on MPP. One area of interest is the development of more selective and potent derivatives of MPP that exhibit fewer off-target effects. Additionally, further studies are needed to fully elucidate the mechanism of action of MPP and to determine its potential therapeutic applications in various disease conditions. Finally, the development of novel drug delivery systems for MPP may enhance its efficacy and reduce potential side effects.

Synthesis Methods

MPP can be synthesized through a multistep process involving the reaction of naltrexone with various reagents. One common method involves the reaction of naltrexone with 1-bromo-3-phenylpropane to produce N-(1-methyl-3-phenylpropyl)naltrexone, which is then converted to MPP through a series of reactions.

Scientific Research Applications

MPP has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases and conditions.

properties

IUPAC Name

4-phenyl-N-(4-phenylbutan-2-yl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-18(12-13-19-8-4-2-5-9-19)23-21(24)22(14-16-25-17-15-22)20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGNKFXGCXHFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(4-phenylbutan-2-yl)oxane-4-carboxamide

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